molecular formula C12H15NO4 B6160540 2-amino-5-(benzyloxy)-5-oxopentanoic acid CAS No. 29456-09-5

2-amino-5-(benzyloxy)-5-oxopentanoic acid

Cat. No.: B6160540
CAS No.: 29456-09-5
M. Wt: 237.3
InChI Key:
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Description

2-amino-5-(benzyloxy)-5-oxopentanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl ether group attached to the pentanoic acid backbone, which is further substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(benzyloxy)-5-oxopentanoic acid can be achieved through several synthetic routes. One common method involves the protection of the amino group followed by the introduction of the benzyloxy group. The reaction typically starts with the protection of the amino group using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group. The protected amino acid is then subjected to a nucleophilic substitution reaction with benzyl bromide in the presence of a base like sodium hydride to introduce the benzyloxy group. Finally, the protecting group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(benzyloxy)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carbonyl group in the pentanoic acid backbone can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acids depending on the nucleophile used.

Scientific Research Applications

2-amino-5-(benzyloxy)-5-oxopentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein engineering.

    Industry: The compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-5-(benzyloxy)-5-oxopentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyloxy group can enhance the compound’s binding affinity through hydrophobic interactions. The carbonyl group in the pentanoic acid backbone can participate in nucleophilic addition reactions, making the compound a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-methoxybenzoic acid
  • 2-amino-5-methylbenzoic acid
  • 2-amino-5-hydroxybenzoic acid

Uniqueness

2-amino-5-(benzyloxy)-5-oxopentanoic acid is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. The benzyl ether group enhances the compound’s hydrophobicity and can influence its interaction with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

CAS No.

29456-09-5

Molecular Formula

C12H15NO4

Molecular Weight

237.3

Purity

95

Origin of Product

United States

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